1-氯-6-碘全氟己烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

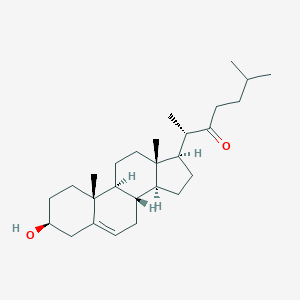

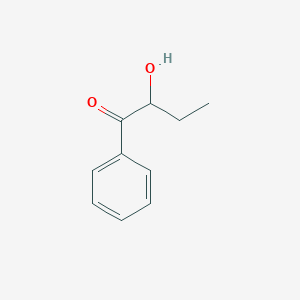

1-Chloro-6-iodoperfluorohexane is a perfluorinated compound that is part of a class of chemicals known for their high stability, resistance to degradation, and unique physical properties due to the presence of fluorine atoms. While the specific compound 1-Chloro-6-iodoperfluorohexane is not directly mentioned in the provided papers, related compounds and their properties can give insights into its characteristics. For instance, the synthesis of all-cis 1,2,3,4,5,6-hexafluorocyclohexane demonstrates the potential for creating highly polarized molecules with unique electronic properties .

Synthesis Analysis

The synthesis of related fluorinated compounds often involves multi-step protocols and the use of powerful oxidizers or radical initiators. For example, the preparation of chloryl hexafluororuthenate(V) involves fluorination reactions at room temperature or the reaction of ClO2F with RuF5 . Similarly, the radical addition of 1-iodoperfluorohexane to allyl alcohol is initiated by various systems, including photochemical or redox catalysts, leading to fluorinated alcohols . These methods could potentially be adapted for the synthesis of 1-Chloro-6-iodoperfluorohexane.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often investigated using computational methods such as ab initio and Density Functional Theory (DFT) calculations. For instance, the structure of 1-chloro-1,1-difluoro-pentane-2,4-dione has been studied, and its vibrational frequencies were calculated, which could be analogous to the structural analysis of 1-Chloro-6-iodoperfluorohexane .

Chemical Reactions Analysis

Fluorinated compounds can undergo various chemical reactions, including photochemically initiated reactions. For example, the reaction of 1,2-dibromo-1-chlorotrifluoroethane with chlorotrifluoroethylene under UV radiation leads to the formation of dibromo and trichlorononafluorohexane compounds . These types of reactions could be relevant to understanding the reactivity of 1-Chloro-6-iodoperfluorohexane.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine atoms. For example, the hexafluorocyclohexane mentioned in one study has a high molecular dipole moment, which is unusual for aliphatic compounds . The crystal structure of chloryl hexafluororuthenate(V) shows a weakly distorted octahedron of fluorine atoms around the ruthenium atom . These properties, such as molecular polarity and crystal structure, are important for understanding the behavior of 1-Chloro-6-iodoperfluorohexane.

科学研究应用

PFAS替代品的环境持久性和毒性

包括1-氯-6-碘全氟己烷在内的全氟烷基化物(PFASs)由于其独特的化学性质在各种工业和消费者应用中被广泛使用。然而,它们的环境持久性、生物积累和潜在毒性引起了重大的健康和环境关注。研究一直致力于寻找可以替代PFASs的新化合物,替代品显示出与甚至更严重的潜在毒性,表明需要进一步进行毒理学研究以评估其长期使用的必要性(Yu Wang et al., 2019)。

NEXAFS光谱学的进展

近边X射线吸收精细结构(NEXAFS)光谱学在研究过渡金属化合物的电子和结构性质方面的应用,包括涉及氯和碘的化合物,如1-氯-6-碘全氟己烷,提供了重要见解。本综述突出了NEXAFS在各种材料上的研究,展示了其在理解化合物的物理和化学性质方面的重要性,包括那些具有环境和工业相关性(Jingguang G. Chen, 1998)。

固体核磁共振光谱学

固体核磁共振(NMR)光谱学对包括氯和碘在内的四极卤素提供了详细的各向同性化学位移、四极耦合常数和其他张量信息,这对于理解1-氯-6-碘全氟己烷等化合物中的结构和电子环境至关重要。这篇综述提供了200多个参考文献,强调了该技术由于高磁场的可用性而增长,为氯、溴和碘NMR光谱学提供了新的机会(D. L. Bryce & Gregory D. Sward, 2006)。

环境监测和风险评估

PFAS及其替代品,包括1-氯-6-碘全氟己烷在内的化合物的环境命运、传输和毒性引起了极大关注。对受污染地点中PFAS混合物的研究,例如涉及水性膜形成泡沫(AFFF)的研究,突出了监测、评估和减轻其环境影响的挑战。来自受污染地点的高分辨率现场数据对于验证传输模拟模型和了解PFAS在地下环境中的行为至关重要(Dawit Bekele et al., 2020)。

氟化合物的合成和性质

探讨了环三磷氮化合物的合成、结构、阻燃性和介电性质,这些化合物与1-氯-6-碘全氟己烷具有结构相似性,以了解它们作为阻燃剂和在电气应用中的潜力。由于其结构元素和低毒性,这些化合物表现出显著的阻燃性能,使它们适用于各种工业应用(Siti Nur Khalidah Usri et al., 2021)。

安全和危害

1-Chloro-6-iodoperfluorohexane is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .

属性

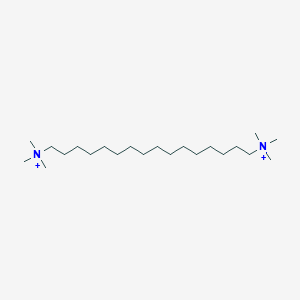

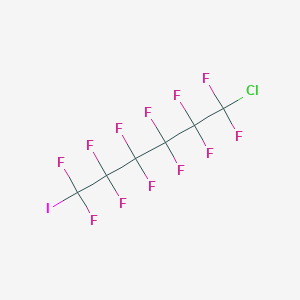

IUPAC Name |

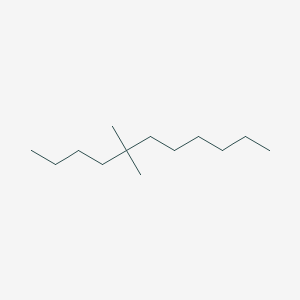

1-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-6-iodohexane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6ClF12I/c7-5(16,17)3(12,13)1(8,9)2(10,11)4(14,15)6(18,19)20 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKLCOZPKBKKNKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)I)(F)F)(F)F)(C(C(F)(F)Cl)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6ClF12I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371479 |

Source

|

| Record name | 1-Chloro-6-iodoperfluorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-6-iodoperfluorohexane | |

CAS RN |

16486-97-8 |

Source

|

| Record name | 1-Chloro-6-iodoperfluorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Chloro-6-iodoperfluorohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。